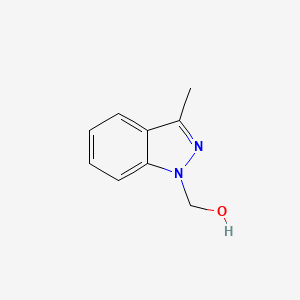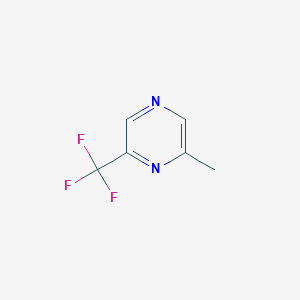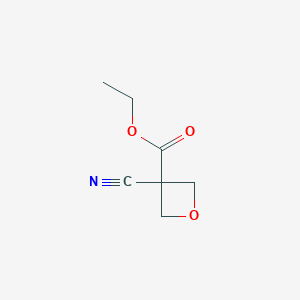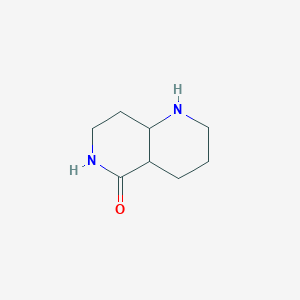![molecular formula C8H8N4 B11919559 7-Methylpyrido[2,3-D]pyrimidin-4-amine CAS No. 120266-91-3](/img/structure/B11919559.png)
7-Methylpyrido[2,3-D]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylpyrido[2,3-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 7th position and an amino group at the 4th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylpyrido[2,3-D]pyrimidin-4-amine typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride gives (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which can be further used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives capable of intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to increase yield and purity, such as controlled temperatures, pressures, and the use of catalysts.
化学反应分析
Types of Reactions: 7-Methylpyrido[2,3-D]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and alkylation reactions can introduce different substituents onto the pyridopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
科学研究应用
7-Methylpyrido[2,3-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting tyrosine kinases.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Methylpyrido[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, preventing the transfer of phosphate groups to target proteins. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
相似化合物的比较
Pyrido[2,3-D]pyrimidin-7-ones: These compounds also inhibit tyrosine kinases but may have different substitution patterns.
4,7-Diamino-substituted Pyrido[2,3-D]pyrimidines: These compounds act as inhibitors of cyclin-dependent kinases and adenosine receptors.
Uniqueness: 7-Methylpyrido[2,3-D]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 7th position and amino group at the 4th position contribute to its selective inhibition of certain enzymes, making it a valuable compound for targeted therapeutic applications .
属性
CAS 编号 |
120266-91-3 |
|---|---|
分子式 |
C8H8N4 |
分子量 |
160.18 g/mol |
IUPAC 名称 |
7-methylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H8N4/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3,(H2,9,10,11,12) |
InChI 键 |
PHVSCPZRNLMDJD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NC=NC(=C2C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-Dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11919500.png)





![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)


![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


